An In-depth Technical Guide on the Physicochemical Properties of 5-Methylpyrimidine-2-carboxylic Acid
An In-depth Technical Guide on the Physicochemical Properties of 5-Methylpyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methylpyrimidine-2-carboxylic acid (CAS No: 99420-75-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from its close structural isomer, 2-Methylpyrimidine-5-carboxylic acid (CAS No: 5194-32-1), to provide estimated properties. This document outlines the methodologies for determining key physicochemical parameters, discusses the potential biological significance of pyrimidine derivatives, and presents a logical workflow for property characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including nucleobases and numerous therapeutic agents.[1][2] The strategic placement of substituents on the pyrimidine ring can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. 5-Methylpyrimidine-2-carboxylic acid, a member of this important class of compounds, holds potential as a building block in the synthesis of novel drug candidates. A thorough understanding of its physicochemical characteristics is paramount for its advancement in any drug development pipeline.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation
The following table summarizes the available and predicted physicochemical data for 2-Methylpyrimidine-5-carboxylic acid , which is used here as an analogue for 5-Methylpyrimidine-2-carboxylic acid.
| Property | Value (for 2-Methylpyrimidine-5-carboxylic acid) | Reference |
| Molecular Formula | C₆H₆N₂O₂ | [3][4][5] |
| Molecular Weight | 138.12 g/mol | [3][4][5] |
| Melting Point | 203-205 °C | [3] |
| Boiling Point (Predicted) | 292.5 ± 13.0 °C | [3] |
| Water Solubility | Slightly soluble in water | [3] |
| pKa (Predicted) | 2.91 ± 0.10 | [3] |
| LogP (Predicted) | Not available | |
| Appearance | Solid | [4] |
Experimental Protocols
Accurate determination of physicochemical properties requires robust and well-defined experimental protocols. The following sections detail standard methodologies for key experiments.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.[6][7][8][9]
Methodology: Capillary Method [6][7][8][9]
-
Sample Preparation: A small amount of the finely powdered and completely dry organic compound is packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a calibrated melting point apparatus).[6]
-
Heating: The heating bath is heated slowly and uniformly, with a heating rate of approximately 1-2°C per minute near the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance.[6]
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug candidates as it influences their absorption and distribution.[10][11]
Methodology: Shake-Flask Method [10]
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or an organic solvent) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound at that specific temperature.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter for predicting the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and receptor binding.[12][13][14][15][16]
Methodology: Potentiometric Titration [12][13][16]
-
Sample Preparation: A precisely weighed amount of the carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14]
Biological Activity and Relevance in Drug Development
While specific biological data for 5-Methylpyrimidine-2-carboxylic acid is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][17][18][19][20] Derivatives of pyrimidine have been reported to exhibit a wide range of pharmacological effects, including:
-
Anticancer Activity: Many pyrimidine derivatives have been developed as potent anticancer agents, often by targeting key enzymes involved in cell proliferation and survival, such as kinases.[1][21][22]
-
Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial drugs, and novel derivatives are continuously being explored for their antibacterial and antifungal properties.[18][20]
-
Anti-inflammatory Activity: Certain pyrimidine-containing compounds have demonstrated significant anti-inflammatory effects.[18]
-
Central Nervous System (CNS) Activity: The versatility of the pyrimidine ring has also been exploited in the development of drugs targeting the CNS.
The presence of a carboxylic acid group and a methyl group on the pyrimidine ring of 5-Methylpyrimidine-2-carboxylic acid provides opportunities for further chemical modifications to optimize its biological activity and pharmacokinetic properties. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, which can be crucial for receptor binding and improving solubility.
Signaling Pathways and Logical Relationships
Specific signaling pathways directly modulated by 5-Methylpyrimidine-2-carboxylic acid have not been identified. However, pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, thereby modulating various signaling pathways.[17] For instance, many kinase inhibitors with a pyrimidine core function by competing with ATP for binding to the kinase domain, thus inhibiting downstream signaling cascades that are critical for cell growth and survival.
Diagram: General Physicochemical Property Assessment Workflow
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 2-Methylpyrimidine-5-carboxylic acid AldrichCPR 5194-32-1 [sigmaaldrich.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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- 18. juniperpublishers.com [juniperpublishers.com]
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- 20. Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Derivatives | Neuroquantology [neuroquantology.com]
- 21. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
